Alendronate sodium
Overview
Description
Alendronate Sodium, also known as Fosamax, is a bisphosphonate drug used to prevent and treat osteoporosis (thinning of the bone) in women after menopause . It may also be used to increase bone mass in men who have osteoporosis, and in men and women to prevent and treat osteoporosis caused by long-term use of corticosteroids .
Synthesis Analysis
Alendronate Sodium can be synthesized through a ‘counterattack reaction’ involving the treatment of the respective acyl phosphonate with (MeO)3P and TMSBr followed by deblocking with aqueous HCl . Another method involves the reaction of Alendronate Sodium with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) and 2,4-dinitrofluorobenzene (DNFB) as chromogenic derivatizing reagents .
Molecular Structure Analysis
The molecular weight of Alendronate Sodium is 271.08 and its molecular formula is C4H12NNaO7P2 .
Chemical Reactions Analysis
Alendronate Sodium reacts with NBD-Cl and DNFB through nucleophilic aromatic substitution reactions . The reaction products were measured at 472, 378, and 374 nm, for methods I, II, and III, respectively .
Physical And Chemical Properties Analysis
Alendronate Sodium is a white crystalline powder that is soluble in water, slightly soluble in alcohol, and insoluble in chloroform, acetone, and acetic acid .
Scientific Research Applications
1. Dental Implant Success
Alendronate sodium, when used topically as a gel (1%), significantly increases bone density around dental implants. This enhancement in bone density can increase the success rate of immediately loaded implants, indicating its potential in dental applications (Yousef & Ateia, 2021).
2. Bone Quality in Osteoporotic Animals
In osteoporotic rats, short-term treatment with sodium alendronate leads to improved bone repair around implants. This improvement is evident through increased bone volume and expression of various bone-related proteins, suggesting its effectiveness in enhancing peri-implant bone quality in osteoporotic conditions (de Oliveira et al., 2017).
3. Periodontal Disease Management
Systemic use of alendronate sodium in periodontitis patients demonstrated a significant increase in bone mineral density in the maxilla and mandible. This finding suggests that alendronate sodium could be an adjunct to conventional periodontal therapy, aiding in the management of periodontal diseases (El-Shinnawi & El-Tantawy, 2003).
4. Inhalation Toxicity and Lung Deposition
Alendronate sodium, when aerosolized, shows potential as an antidote for inhaled toxic substances. Studies on Sprague Dawley rats revealed that inhaled alendronate sodium does not cause significant adverse effects except for a marginal increase in certain biomarkers, indicating its potential safety and efficacy in pulmonary applications (Sultana et al., 2013).
5. Dental Applications with PLGA Microspheres
Alendronate-loaded PLGA (poly lactic-co-glycolic acid) microspheres have shown promising results for dental applications. These microspheres provide a high-efficiency drug delivery system for bisphosphonates, potentially enhancing their local effectiveness in various dental bone applications (Nafea et al., 2007).
Safety And Hazards
Alendronate Sodium may cause serious side effects such as chest pain, new or worsening heartburn, difficulty or pain when swallowing, severe joint, bone, or muscle pain, or low calcium levels . It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13NO7P2.Na/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKRAHQRJGUPIG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NNaO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904501 | |
Record name | Alendronate sodium anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alendronate sodium | |
CAS RN |
129318-43-0 | |
Record name | Alendronate sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129318430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alendronate sodium anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 129318-43-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALENDRONATE SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4988K7X26P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.